molecular formula C22H22N6O2S B2820743 6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021055-39-9

6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

カタログ番号: B2820743
CAS番号: 1021055-39-9
分子量: 434.52
InChIキー: ONHTVYXMCHQKFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves aromatic nucleophilic substitution and ring closure reactions . For instance, the synthesis of a similar compound, 6H-1,2,4-triazino[4,3-b]1,2,4-triazolo[3,4-f]-pyridazine, was achieved by ring closure of certain hydrazine derivatives in polyphosphoric acid .

科学的研究の応用

Synthesis and Anti-diabetic Potential

The synthesis of 6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives has been explored for their potential as anti-diabetic drugs. A study by Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a series of triazolo-pyridazine-6-yl-substituted piperazines, evaluating their Dipeptidyl peptidase-4 (DPP-4) inhibition capabilities. The compounds exhibited strong DPP-4 inhibition, significant antioxidant, and insulinotropic activities, suggesting their viability as anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antihistaminic Activity and Eosinophil Infiltration Inhibition

Research into the antihistaminic properties and inhibition of eosinophil infiltration by derivatives of this compound has shown promising results. Gyoten et al. (2003) synthesized a series of triazolo and imidazo pyridazines, finding that certain derivatives displayed potent antihistaminic activity and effectively inhibited eosinophil chemotaxis. These compounds could offer new therapeutic approaches for conditions like atopic dermatitis and allergic rhinitis (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).

Androgen Receptor Downregulation for Prostate Cancer Treatment

The development of small-molecule androgen receptor downregulators based on this compound derivatives for the treatment of advanced prostate cancer has been a focus of recent studies. Bradbury et al. (2013) described modifications to the triazolopyridazine moiety that addressed hERG and physical property issues, leading to the identification of a clinical candidate, AZD3514, which entered Phase I trials for castrate-resistant prostate cancer (Bradbury, Acton, Broadbent, Brooks, Carr, Hatter, Hayter, Hill, Howe, Jones, Jude, Lamont, Loddick, McFarland, Parveen, Rabow, Sharma-Singh, Stratton, Thomason, Trueman, Walker, Wells, Wilson, & Wood, 2013).

作用機序

Target of Action

Similar compounds have been found to inhibit certain kinases

Mode of Action

It’s suggested that similar compounds may bind to their targets, inhibiting their function . This interaction could lead to changes in cellular processes, potentially contributing to the compound’s effects.

Biochemical Pathways

Similar compounds have been found to affect various cellular processes, potentially through the inhibition of certain kinases . These kinases are involved in numerous biochemical pathways, and their inhibition could have downstream effects on cellular function.

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability

Result of Action

Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines . This suggests that this compound could potentially have similar effects.

特性

IUPAC Name

3-methyl-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-17-23-24-21-11-12-22(25-28(17)21)26-13-15-27(16-14-26)31(29,30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHTVYXMCHQKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。